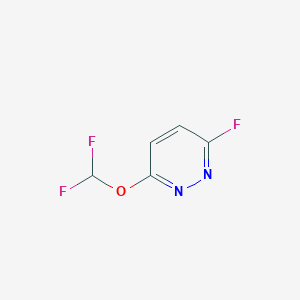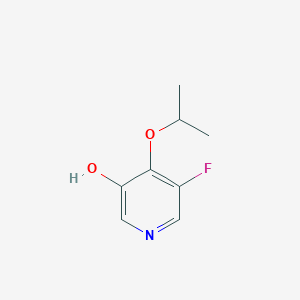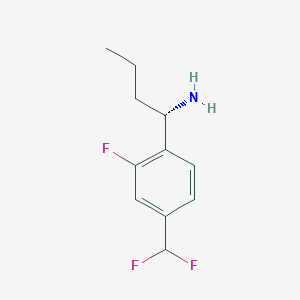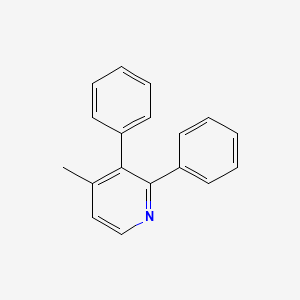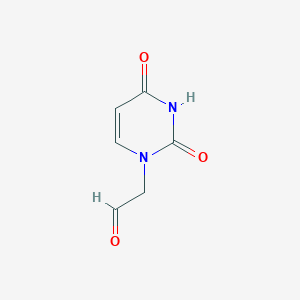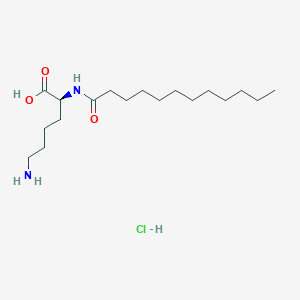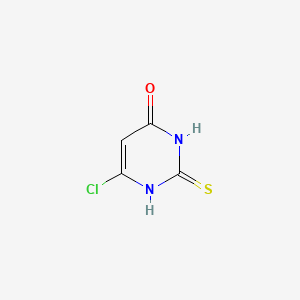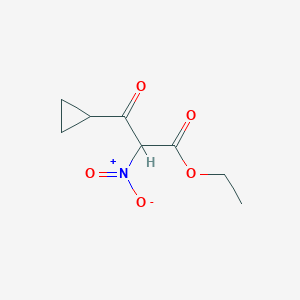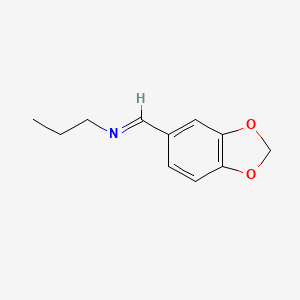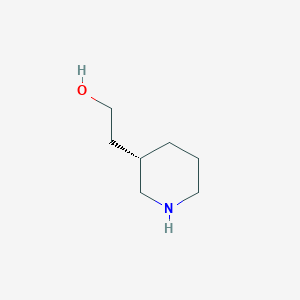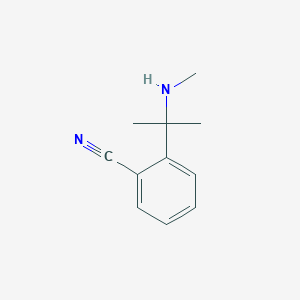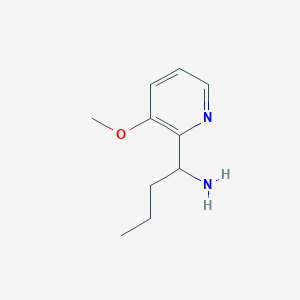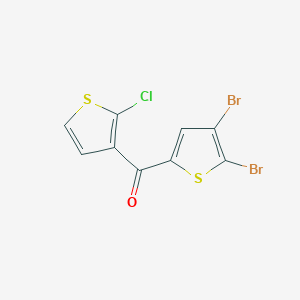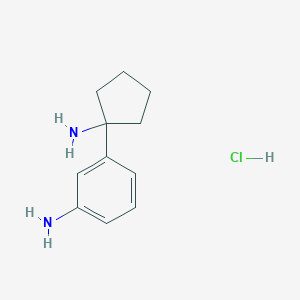
3-(1-Aminocyclopentyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminocyclopentyl)aniline hydrochloride is an organic compound with the molecular formula C11H18ClN2 It is a derivative of aniline, featuring a cyclopentyl group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The process can be summarized as follows:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the hydrogenation of cyclopentanone in the presence of ammonia and a suitable catalyst.
Coupling Reaction: Cyclopentylamine is then reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form 3-(1-Aminocyclopentyl)aniline.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Aminocyclopentyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminocyclopentyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Aminocyclopentyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, used widely in the production of dyes, drugs, and polymers.
Cyclopentylamine: A precursor in the synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride, used in organic synthesis.
Substituted Anilines: Compounds with various substituents on the aniline ring, used in diverse chemical applications.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
3-(1-aminocyclopentyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,12-13H2;1H |
InChI-Schlüssel |
VDYOBFGBOIIYLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


